molecular formula C8H16O3 B13534559 5-Isopropoxypentanoic acid

5-Isopropoxypentanoic acid

Katalognummer: B13534559
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: CRSHFBVOAQGXAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isopropoxypentanoic acid is an organic compound with the molecular formula C8H16O3 It is a derivative of pentanoic acid, where an isopropoxy group is attached to the fifth carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxypentanoic acid typically involves the esterification of pentanoic acid with isopropanol, followed by hydrolysis. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of catalysts and optimized reaction parameters ensures efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Isopropoxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Isopropoxypentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 5-Isopropoxypentanoic acid exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    Pentanoic acid: The parent compound, differing by the absence of the isopropoxy group.

    5-Phenylpentanoic acid: Similar structure but with a phenyl group instead of an isopropoxy group.

    5-Oxopentanoic acid: Contains a keto group at the fifth carbon instead of an isopropoxy group.

Uniqueness: 5-Isopropoxypentanoic acid is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C8H16O3

Molekulargewicht

160.21 g/mol

IUPAC-Name

5-propan-2-yloxypentanoic acid

InChI

InChI=1S/C8H16O3/c1-7(2)11-6-4-3-5-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)

InChI-Schlüssel

CRSHFBVOAQGXAU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.